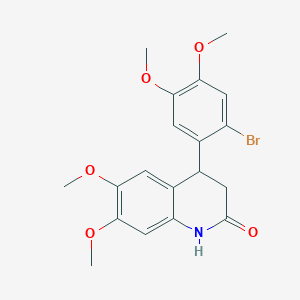
N-1,3-benzodioxol-5-yl-2-(4-benzyl-3-oxo-2-morpholinyl)acetamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(4-benzyl-3-oxo-2-morpholinyl)acetamide, commonly known as BMD-135, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BMD-135 is a member of the benzodioxole family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of BMD-135 is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
BMD-135 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, BMD-135 has been shown to have antioxidant properties and to be a potent inhibitor of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMD-135 in lab experiments is that it has been shown to be relatively safe and well-tolerated. However, one limitation is that the synthesis of BMD-135 is complex and requires specialized knowledge and equipment.
Zukünftige Richtungen
There are several potential future directions for research on BMD-135. One area of interest is the development of new and more efficient synthesis methods for BMD-135. Another potential direction is the investigation of the potential therapeutic properties of BMD-135 for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of BMD-135 and its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
BMD-135 has been used in scientific research to investigate its potential therapeutic properties. Specifically, BMD-135 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(21-15-6-7-16-17(10-15)27-13-26-16)11-18-20(24)22(8-9-25-18)12-14-4-2-1-3-5-14/h1-7,10,18H,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWTWZLVKTZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4119081.png)
![N-1-adamantyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4119082.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)
![methyl 2-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119121.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119125.png)

![N-[4-(aminosulfonyl)phenyl]-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119135.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)

![methyl 5-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119149.png)

amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4119167.png)